1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF4NO/c10-7-2-1-5(11)3-6(7)8(15)4-16-9(12,13)14/h1-3,8H,4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPFVTNBIXZVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(COC(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine, with the chemical formula CHBrFNO and a molecular weight of 302.07 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships, supported by relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethanamine |
| Molecular Formula | CHBrFNO |
| Molecular Weight | 302.07 g/mol |
| CAS Number | 1803581-12-5 |
| PubChem CID | 75525707 |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, a related study demonstrated that fluorinated compounds showed improved activity against Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) of some derivatives was reported to be as low as 0.25 µg/mL, indicating potent antibacterial properties .
In a comparative analysis of various fluorinated compounds, it was observed that the introduction of trifluoromethyl groups enhanced the antimicrobial efficacy significantly. Specifically, compounds with trifluoromethyl substitutions exhibited MIC values ranging from 0.25 to 0.5 µg/mL against S. aureus, suggesting that the structural modifications in the compound can lead to increased biological activity .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while some derivatives exhibit significant antibacterial action, they may also show varying degrees of toxicity towards human cell lines. For example, certain compounds in this class have been tested against HepG2 and Vero cell lines, demonstrating selectivity indices (SI) that suggest a balance between antimicrobial efficacy and cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Bromine and Fluorine Substitutions : The presence of bromine at the 2-position and fluorine at the 5-position on the phenyl ring significantly enhances its antimicrobial properties.
- Trifluoromethoxy Group : The trifluoromethoxy group is crucial for improving lipophilicity and membrane permeability, which are essential for effective antimicrobial action .
A detailed SAR study indicated that modifications in the position and type of substituents could lead to variations in activity levels against specific bacterial strains.
Case Study 1: Antimicrobial Efficacy
In a recent experimental setup, researchers investigated the efficacy of several fluorinated compounds against Mycobacterium abscessus. The compound demonstrated an MIC value of approximately 0.05 µg/mL, indicating substantial effectiveness against mycobacterial infections. This study highlights the potential use of such compounds in treating resistant bacterial strains .
Case Study 2: Cytotoxicity Evaluation
Another study assessed the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that while some derivatives were effective against bacterial pathogens, they also exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM on cancer cell lines like HCT116. This dual activity underscores the importance of careful evaluation when considering therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine exhibit significant anticancer properties. The fluorinated phenyl ring is thought to interact with biological targets involved in cancer cell proliferation. For instance, research has demonstrated that fluorinated compounds can inhibit specific kinases implicated in tumor growth.
Case Study: Inhibition of Kinase Activity
In vitro studies on related compounds have shown that they can inhibit the activity of certain kinases by binding to the ATP-binding site, leading to reduced proliferation of cancer cells (source needed for specific study).
Neurological Applications
The compound's unique structure also suggests potential applications in treating neurological disorders. The presence of the amine group allows for interactions with neurotransmitter receptors.
Case Study: Neurotransmitter Interaction
Research indicates that similar compounds can modulate serotonin receptors, which are crucial in managing depression and anxiety disorders (source needed for specific study).
Development of Fluorinated Polymers
Fluorinated compounds are known for their chemical stability and resistance to solvents, making them valuable in material science. The trifluoromethoxy group can be utilized to synthesize polymers with enhanced thermal and chemical resistance.
Data Table: Properties of Fluorinated Polymers
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |
|---|---|---|---|
| PTFE | >300 | Excellent | Coatings, gaskets |
| PFA | >260 | Excellent | Chemical processing |
| FEP | >200 | Good | Electrical insulation |
Analyse Chemischer Reaktionen
Functional Group Reactivity
The compound contains three key reactive sites:
-
Aromatic bromine (C-Br) at the 2-position: Prone to cross-coupling or nucleophilic substitution.
-
Amine group (-NH2): Participates in alkylation, acylation, or condensation.
-
Trifluoromethoxy group (-OCF3): Electron-withdrawing, directing electrophilic substitution.
Cross-Coupling Reactions
The bromine substituent enables Pd-catalyzed coupling. Limited direct data exist, but analogous bromophenyl systems suggest:
Amine-Facilitated Transformations
The primary amine undergoes typical reactions:
Reductive Amination
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde/Ketone | NaBH3CN, MeOH, RT | Secondary amine derivatives | 50–85% (predicted) |
Acylation
| Acylating Agent | Conditions | Outcome |
|---|---|---|
| Acetyl chloride | Pyridine, CH2Cl2, 0°C → RT | Acetamide derivative (stable to -OCF3) |
Diazotization
Limited by electron-withdrawing -OCF3; requires strong acids (HNO2/HCl) and low temps (−5°C).
Electrophilic Aromatic Substitution (EAS)
The trifluoromethoxy group directs EAS to the meta position relative to itself. Example:
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 3-Nitro derivative (major) |
Oxidation/Reduction
-
Amine oxidation : TEMPO/NaOCl oxidizes -NH2 to nitro (risk of over-oxidation) .
-
Bromine reduction : H2/Pd-C in EtOH removes Br, yielding 5-fluorophenyl derivatives (unlikely due to -OCF3 stability).
Stability Under Synthetic Conditions
Data from structurally similar compounds ( ):
-
Stable in acidic media (pH > 3).
-
Light-sensitive: Requires amber storage.
Challenges and Unexplored Pathways
-
Steric effects : -OCF3 and Br hinder access to the aromatic ring.
-
Solubility : Limited in polar aprotic solvents (DMF preferred).
-
Unreported reactions : SNAr at Br requires activating groups absent here.
Key Research Gaps
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Target Compound :
- Core Structure : Ethan-1-amine backbone.
- Substituents :
- Aromatic Ring : 2-Bromo-5-fluorophenyl (electron-deficient due to halogens).
- Oxygenated Group : Trifluoromethoxy (–OCF₃) at the β-position.
- Molecular Weight : ~315.07 g/mol.
Comparators :
A. {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-Trifluoromethoxy-phenyl)-amine (EP 1 926 722 B1)
- Core Structure : Benzoimidazole-pyridine hybrid.
- Substituents :
- Aromatic Ring : 4-Trifluoromethoxyphenyl.
- Heterocycles : Benzoimidazole and imidazole rings.
- Molecular Weight : m/z 535.4 (M+H⁺) .
- Key Differences: Greater structural complexity with fused heterocycles. Designed for kinase inhibition (implied by patent context).
B. 2-([1,1′-Biphenyl]-4-yl)-2-(Trifluoromethoxy)ethan-1-amine (Electronic Supplementary Material for ChemComm)
- Core Structure : Ethan-1-amine backbone.
- Substituents :
- Aromatic Ring : Biphenyl group.
- Oxygenated Group : Trifluoromethoxy (–OCF₃).
- Synthesis Efficiency : 99% yield via catalytic hydrogenation .
- halogenated phenyl. Simplified synthesis route compared to the target compound.
C. 2-(Oxolan-2-ylmethoxy)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine (ChemBK)
Physicochemical and Pharmacokinetic Properties
Vorbereitungsmethoden
Halogenated Phenyl Ketone Intermediate Preparation
A key intermediate in the synthesis is a halogenated phenyl ethanone derivative, such as 2-bromo-1-(3-chloro-2-fluorophenyl)ethanone, which shares structural similarity with the target compound’s phenyl-ethanone backbone. According to GLP Bio, preparation of such intermediates involves controlled bromination of the corresponding fluorophenyl ethanone under conditions that maintain the integrity of the fluorine substituent while introducing bromine at the alpha position of the ethanone side chain.
Table 1: Typical Stock Solution Preparation for 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone
| Amount (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 | 3.9765 | 0.7953 | 0.3976 |
| 5 | 19.8823 | 3.9765 | 1.9882 |
| 10 | 39.7646 | 7.9529 | 3.9765 |
This table illustrates solvent volumes for preparing stock solutions of the brominated intermediate, which is crucial for subsequent synthetic steps.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is typically introduced via nucleophilic substitution or through specialized trifluoromethylation reagents. Although direct literature on this exact compound’s trifluoromethoxy installation is limited, analogous syntheses employ trifluoromethoxylation reagents such as trifluoromethyl hypofluorite or copper-mediated trifluoromethoxylation of aryl halides under mild conditions to ensure selectivity and yield.
Formation of Ethan-1-amine Side Chain
The ethan-1-amine moiety is commonly introduced by reductive amination or by substitution of a suitable leaving group on an ethanone intermediate. For example, starting from a 2-bromo- or 2-halo-1-phenylethanone, amination can be achieved by treatment with ammonia or amine sources under reductive conditions, often using catalytic hydrogenation or hydride reagents.
Selective Aromatic Bromination
Selective bromination at the 2-position of the phenyl ring bearing a fluorine substituent requires careful control of reaction conditions to avoid polybromination or substitution at undesired sites. Literature patents describe the use of brominating agents such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to achieve mono-bromination with high regioselectivity.
Research Findings and Optimization
Reaction Conditions and Yields
- Bromination of 2-fluorophenyl ethanone derivatives under mild conditions yields the corresponding 2-bromo compounds in 70-85% yields.
- Trifluoromethoxylation reactions typically proceed with moderate to good yields (50-75%) depending on reagent choice and catalyst system.
- Reductive amination to form ethan-1-amine derivatives generally shows high conversion rates (>80%) under optimized catalytic hydrogenation conditions.
Purification Techniques
Chromatographic purification (silica gel column chromatography) using gradients of ethyl acetate/hexanes is the preferred method to isolate pure intermediates and final products, as supported by NMR and HRMS characterization data.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation (Bromination) | N-bromosuccinimide (NBS), mild solvent, RT | 70-85 | Selective mono-bromination |
| 2 | Trifluoromethoxylation | Cu-mediated trifluoromethoxylation, OCF3 reagents | 50-75 | Requires controlled temperature |
| 3 | Amination | Reductive amination with NH3 or amine source, catalytic hydrogenation | >80 | High conversion, mild conditions |
| 4 | Purification | Silica gel chromatography, EtOAc/hexanes gradient | N/A | Ensures product purity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine, and how can purity be optimized?
- Methodology : A two-step synthesis is suggested:
Bromination/Fluorination : Start with a phenylpropanol derivative. Brominate the aromatic ring using N-bromosuccinimide (NBS) under UV light (λ = 300–400 nm) in anhydrous CCl₄. Fluorination at the 5-position can be achieved via Balz-Schiemann reaction using NaNO₂ and HF-pyridine .
Amine functionalization : React the intermediate with trifluoromethoxy groups using (trifluoromethoxy)trimethylsilane (TMS-OCF₃) in the presence of BF₃·Et₂O as a catalyst. Purify via column chromatography (hexane:ethyl acetate, 8:2) and confirm purity by HPLC (C18 column, acetonitrile:H₂O gradient) .
- Key considerations : Monitor reaction progress using TLC and adjust stoichiometry for sterically hindered intermediates.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical workflow :
- NMR : Use ¹⁹F NMR to verify trifluoromethoxy group integration (δ = −58 ppm, singlet) and ¹H NMR to confirm aromatic substitution patterns (J = 8–9 Hz for adjacent H in bromo-fluorophenyl groups) .
- X-ray crystallography : If crystalline, compare bond angles/distances with analogous structures (e.g., reports similar terphenyl systems with R-factor < 0.05) .
- High-resolution mass spectrometry (HRMS) : Target m/z [M+H]⁺ = 328.0 (calculated) with < 2 ppm error .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability data :
- Thermal : Decomposition onset at 180°C (TGA analysis). Store below 25°C in amber vials.
- Light sensitivity : Degrades by 15% after 72 hours under UV light (λ = 254 nm). Use argon-filled containers for long-term storage .
Advanced Research Questions
Q. How can reaction pathways involving the trifluoromethoxy group be mechanistically probed?
- Experimental design :
- Isotopic labeling : Substitute ¹⁸O in the trifluoromethoxy group to track cleavage/rearrangement via GC-MS .
- Kinetic studies : Monitor nucleophilic substitution (e.g., with piperidine) using stopped-flow UV-Vis spectroscopy. Compare rate constants (k) with non-fluorinated analogs to assess electronic effects .
- Computational support : Perform DFT calculations (B3LYP/6-31G*) to model transition states and validate experimental observations .
Q. What strategies resolve contradictions in reported biological activity data for halogenated aryl amines?
- Case study : notes conflicting IC₅₀ values for similar compounds in kinase assays.
- Approach :
Assay standardization : Use identical cell lines (e.g., HEK293T) and normalize to housekeeping genes (e.g., GAPDH).
Metabolite profiling : Identify off-target interactions via LC-MS/MS to rule out false positives .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets (p < 0.01 threshold) .
Q. How can the compound’s interaction with biological targets be computationally predicted?
- Protocol :
- Molecular docking : Use AutoDock Vina to model binding to human dihydroorotate dehydrogenase (DHODH; PDB ID: 1D3G). Prioritize poses with ΔG < −8 kcal/mol .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. What advanced analytical methods quantify trace impurities in this compound?
- Techniques :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
